molecular formula C20H20FN3O B2776241 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide CAS No. 2034551-55-6

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2776241
CAS No.: 2034551-55-6
M. Wt: 337.398
InChI Key: GEYHOCXXJSBFNQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry. Pyrazole-based compounds are extensively investigated in pharmaceutical research for their diverse biological activities . This molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. The structural motif of the pyrazole ring is present in numerous biologically active molecules and is known for its potential in modulating various enzymatic targets . For instance, pyrazole derivatives are actively explored as potential agents in oncology and inflammation, among other therapeutic areas . Furthermore, similar pyrazole-containing structures are being rationally designed and optimized using computer-aided drug design (CADD) techniques to enhance their potency and selectivity for specific serine proteases, demonstrating the strategic application of such compounds in modern drug discovery . Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays to study structure-activity relationships (SAR). Its mechanism of action is not defined and would be dependent on the specific biological system under investigation by the researcher. This product is strictly for research use in a laboratory setting.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-14-19(16-7-4-3-5-8-16)15(2)24(23-14)12-11-22-20(25)17-9-6-10-18(21)13-17/h3-10,13H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYHOCXXJSBFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethyl and phenyl groups.

    Ethyl Linker Addition: The substituted pyrazole is reacted with ethyl halides under basic conditions to introduce the ethyl linker.

    Amidation: Finally, the ethyl-linked pyrazole is coupled with 3-fluorobenzoyl chloride in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted benzamides.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide has shown significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens:

CompoundTarget MicroorganismInhibition Zone (mm)
Test CompoundEscherichia coli30
Test CompoundStaphylococcus aureus28
Standard DrugStreptomycin25

These results suggest that this compound could serve as a potential antimicrobial agent in clinical settings .

Anti-inflammatory Properties

In vivo studies have indicated that derivatives of this compound exhibit anti-inflammatory effects. For example, compounds related to this compound have been shown to alleviate inflammation in animal models .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. In particular, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The results indicate that it may induce apoptosis and inhibit tumor growth through multiple mechanisms .

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:

  • Anticancer Evaluation : A study synthesized several pyrazole derivatives and assessed their cytotoxic activity against breast cancer cell lines. The findings revealed that certain modifications enhanced their potency significantly.
  • Antimicrobial Testing : Another study focused on the antimicrobial effects of various pyrazole compounds against resistant strains of bacteria. The results demonstrated that some derivatives exhibited superior activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of target enzymes, thereby affecting metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

(a) 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (CAS: 879849-52-2)

  • Structural Differences : The pyrazole in this analog lacks the 4-phenyl and 3,5-dimethyl substituents present in the target compound. Instead, it features a 1-methyl group and a 3,5-dimethoxybenzamide.
  • This difference may alter solubility and target binding affinity.

(b) N-Allyl-2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (CAS: 828279-29-4)

  • Structural Differences : Replaces the pyrazole with a triazole-thienyl system and introduces a sulfanyl-acetamide chain.
  • The bromine atom may enhance halogen bonding, a feature absent in the target compound.

Fluorinated Chromene-Pyrazole Hybrids

(a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

  • Structural Differences : Incorporates a chromen-4-one scaffold fused to a pyrazolopyrimidine, with dual fluorine substitutions on the phenyl and chromene systems.
  • Dual fluorination may synergistically enhance metabolic stability and membrane permeability compared to the single fluorine in the target compound.

Kinase Inhibitor Analogs (H-Series)

However, both classes utilize fluorine or bromine for tuning lipophilicity and target engagement.

Physicochemical and Pharmacokinetic Trends

Property Target Compound 3,5-Dimethoxy Analog Chromene-Pyrazole Hybrid
Lipophilicity (LogP) Moderate (fluorine reduces LogP) High (methoxy groups) Moderate-High (chromene core)
Hydrogen-Bond Donors 1 (amide NH) 1 (amide NH) 2 (amide NH, amino group)
Melting Point Not Reported Not Reported 175–178°C (reported)

Key Observations :

  • Fluorine in the target compound balances lipophilicity and polarity, favoring oral bioavailability.
  • Chromene hybrids exhibit higher thermal stability (e.g., MP 175–178°C), likely due to extended π-systems.
  • Methoxy-substituted analogs may exhibit poorer solubility in aqueous media compared to fluorinated derivatives.

Research Implications and Gaps

  • Synthetic Accessibility : The target compound’s ethyl linker between pyrazole and benzamide may simplify synthesis compared to chromene-based hybrids, which require multi-step fusion strategies.
  • Biological Screening : Priority should be given to testing kinase inhibition (e.g., JAK2, PKA) given structural parallels with H-series inhibitors and pyrazole-based therapeutics.
  • Crystallography : Tools like SHELX could elucidate hydrogen-bonding patterns (e.g., amide-F interactions), aiding in rational design.

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3FC_{17}H_{19}N_{3}F with a molecular weight of approximately 300.35 g/mol. The structure features a pyrazole ring substituted with dimethyl and phenyl groups, linked via an ethyl chain to a fluorobenzamide moiety. This structural complexity contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC17H19N3F
Molecular Weight300.35 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways and may exhibit anticancer properties through modulation of cell signaling pathways.

Enzyme Inhibition

Research indicates that similar pyrazole derivatives can inhibit key enzymes involved in inflammatory processes, suggesting that this compound may also possess anti-inflammatory properties. For example, studies have demonstrated that related compounds can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways associated with cancer development .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study reported that pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth effectively, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), suggesting potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Efficacy : In a recent study on human cancer cell lines, this compound showed promising results in reducing cell viability and inducing apoptosis at micromolar concentrations .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cell lines

Q & A

Basic: What are the standard synthetic protocols for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide?

Answer:
The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones under reflux in ethanol or methanol to form the 3,5-dimethyl-4-phenylpyrazole moiety .

Ethyl Linker Introduction : Alkylation or nucleophilic substitution to attach the ethyl chain to the pyrazole nitrogen.

Amide Coupling : Reaction of 3-fluorobenzoic acid derivatives (e.g., acyl chlorides) with the ethylamine-functionalized pyrazole using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization : Temperature control (60–80°C), anhydrous solvents (e.g., DMF, THF), and purification via column chromatography or recrystallization improve yield (typically 50–70%) and purity (>95%) .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, pyrazole protons appear as singlets (δ 2.2–2.5 ppm for CH₃ groups), while fluorobenzamide signals split due to J-coupling .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying bond lengths, angles, and steric interactions (e.g., phenyl-pyrazole dihedral angles) .
  • FTIR : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.2) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:
Contradictions may arise from disordered solvent molecules or twinned crystals. Strategies include:

  • SHELXL Refinement : Use of restraints for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation Tools : CheckCIF analyzes geometric outliers, while Olex2 visualizes electron density maps to correct atomic positions .
  • Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation .

Advanced: How do hydrogen bonding patterns influence the compound's stability and reactivity?

Answer:
Hydrogen bonding (e.g., N–H···O=C interactions) stabilizes crystal packing and affects solubility. Graph set analysis (e.g., Etter’s rules) categorizes motifs like R₂²(8) rings, which correlate with melting points and hygroscopicity. For instance, intramolecular H-bonds in the fluorobenzamide moiety reduce hydrolysis susceptibility .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound's bioactivity?

Answer:

  • Substituent Modulation : Replace the 3-fluoro group with Cl or OCH₃ to assess antibacterial potency .
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cells) and enzyme inhibition (e.g., COX-2 IC₅₀ measurements) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like EGFR or tubulin .

Basic: What are the key physical and chemical properties relevant to experimental design?

Answer:

PropertyValue/DescriptionRelevance
Molecular Weight378.4 g/molDosage calculations
SolubilityDMSO >50 mg/mL; aqueous <0.1 mg/mLSolvent selection for assays
StabilityStable at RT; degrade in strong acidStorage conditions
LogP~3.2 (predicted)Membrane permeability optimization

Advanced: How to optimize reaction conditions to improve yield and purity?

Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency .
  • Catalyst Selection : Pd/C or Ni catalysts improve pyrazole alkylation yields .
  • Temperature Gradients : Slow cooling during crystallization reduces impurities .

Advanced: What are the challenges in interpreting biological activity data, and how to address them?

Answer:

  • Bioassay Variability : Use internal controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) .
  • Off-Target Effects : Employ orthogonal assays (e.g., SPR for binding affinity + transcriptomics) .
  • Metabolic Stability : Microsomal incubation (e.g., liver S9 fractions) assesses in vivo relevance .

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